molecular formula C10H10ClF3N2O B14900558 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14900558
M. Wt: 266.65 g/mol
InChI Key: HQYYXTPZAAJBMR-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that features a chlorinated phenyl group, an amino group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, controlled temperatures, and specific catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)benzamide
  • 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)propionamide

Uniqueness

2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoroethyl group.

Properties

Molecular Formula

C10H10ClF3N2O

Molecular Weight

266.65 g/mol

IUPAC Name

2-(4-chloroanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C10H10ClF3N2O/c11-7-1-3-8(4-2-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17)

InChI Key

HQYYXTPZAAJBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NCC(F)(F)F)Cl

Origin of Product

United States

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